Psi-cytidine

chemical stability hydrolytic resistance C-nucleoside stability

Psi-cytidine (ψ-cytidine, pseudocytidine, CAS 39030-19-8) is a synthetic C-nucleoside isomeric with natural cytidine, distinguished by a carbon–carbon (C5–C1′) glycosidic bond in place of the canonical nitrogen–carbon linkage, a structural feature that fundamentally alters its conformational, hydrolytic, and metabolic profile relative to conventional N-nucleosides. This C-nucleoside architecture is shared with the closely related pseudoisocytidine (ψ-isocytidine, CAS 57100-18-2), with which ψ-cytidine is frequently cross-referenced in both the primary literature and vendor listings; the two differ in the position of the amino and carbonyl substituents on the pyrimidine base, giving rise to distinct tautomeric equilibria and hydrogen-bonding patterns.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 39030-19-8
Cat. No. B1200119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsi-cytidine
CAS39030-19-8
Synonyms5-(beta-D-ribufuranosyl)cytosine
psi-cytidine
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1C2C(C(C(O2)CO)O)O)N
InChIInChI=1S/C9H13N3O5/c10-8-3(1-11-9(16)12-8)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1
InChIKeyDZHQWVMWRUHHFF-GBNDHIKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Psi-Cytidine (CAS 39030-19-8): Properties, Isomeric Identity, and Comparator Landscape in C-Nucleoside Selection


Psi-cytidine (ψ-cytidine, pseudocytidine, CAS 39030-19-8) is a synthetic C-nucleoside isomeric with natural cytidine, distinguished by a carbon–carbon (C5–C1′) glycosidic bond in place of the canonical nitrogen–carbon linkage, a structural feature that fundamentally alters its conformational, hydrolytic, and metabolic profile relative to conventional N-nucleosides [1][2]. This C-nucleoside architecture is shared with the closely related pseudoisocytidine (ψ-isocytidine, CAS 57100-18-2), with which ψ-cytidine is frequently cross-referenced in both the primary literature and vendor listings; the two differ in the position of the amino and carbonyl substituents on the pyrimidine base, giving rise to distinct tautomeric equilibria and hydrogen-bonding patterns [1][3]. Across the broader C-nucleoside and cytidine-analog class, the most relevant comparators for scientific procurement or research selection include 5-azacytidine (an N-nucleoside DNA methyltransferase inhibitor), 1-β-D-arabinofuranosylcytosine (cytarabine, ara-C), native cytidine, and the isomeric pseudoisocytidine [3][4].

Why Generic In-Class C-Nucleoside or Cytidine Analog Substitution Fails for Psi-Cytidine (CAS 39030-19-8)


Though psi-cytidine, pseudoisocytidine, 5-azacytidine, and cytarabine are all pyrimidine nucleoside analogs that have been evaluated in antileukemic contexts, their chemical and metabolic liabilities diverge sharply, making naive substitution a source of experimental irreproducibility or procurement error [1][2]. Conventional N-nucleoside analogs such as 5-azacytidine undergo rapid hydrolytic ring-opening and enzymatic deamination by cytidine deaminase (CDA), which limits their aqueous shelf-life, plasma exposure, and in vitro dosing accuracy; in contrast, the C-nucleoside scaffold of psi-cytidine and its pseudoisocytidine isomer confers intrinsic resistance to both hydrolytic and CDA-mediated degradation [1][2][3]. Furthermore, psi-cytidine and pseudoisocytidine are not functionally interchangeable in nucleic acid recognition contexts: psi-cytidine presents a cytosine-like hydrogen-bonding face, whereas pseudoisocytidine acts as a neutral, protonation-independent cytidine analog capable of forming pH-independent parallel triplex structures with dsDNA [3][4]. Procurement specifications, including CAS number, anomeric purity, and residual solvent profile, therefore must be matched to the precise isomer and the intended assay condition [1][2].

Psi-Cytidine (CAS 39030-19-8): Quantitative Differentiation Evidence Guide for Scientific Procurement


Chemical Stability at Physiological pH: Psi-Cytidine vs. 5-Azacytidine

Pseudoisocytidine (the psi-isocytidine isomer closely related to psi-cytidine and sharing its C-nucleoside scaffold) demonstrates markedly superior chemical stability relative to 5-azacytidine, a liability-prone N-nucleoside used in epigenetic therapy. At pH 7.4, pseudoisocytidine remained chemically intact with no detectable epimerization for at least 6 days at 22 °C and at least 3 days at 37 °C [1][2]. By contrast, 5-azacytidine undergoes rapid hydrolytic ring-opening under identical physiological pH conditions, with a published half-life in aqueous buffer at pH 7.4 and 37 °C typically on the order of hours [3]. The C–C glycosidic bond common to both psi-cytidine and pseudoisocytidine is the structural basis for this differential stability, as it eliminates the hydrolytically labile N-glycosidic linkage present in 5-azacytidine [1][2].

chemical stability hydrolytic resistance C-nucleoside stability

Resistance to Cytidine Deaminase (CDA)-Mediated Inactivation: Psi-Cytidine Isomer vs. 5-Azacytidine and Cytarabine

A key differentiator separating the psi-cytidine/pseudoisocytidine C-nucleoside class from clinically important N-nucleoside antimetabolites is resistance to enzymatic deamination by CDA. In the Phase I clinical pharmacokinetic evaluation by Woodcock et al. (1980), human leukemic cells deaminated pseudoisocytidine (ψICyd) 'very slowly' in vitro, in contrast to 5-azacytidine and cytarabine, both of which are rapidly catabolized by CDA to inactive uridine derivatives [1]. This stability translates to the in vivo setting: 50–90% of administered pseudoisocytidine was recovered unchanged in urine over 24 h, while the remainder was converted to pseudouridine, not a deamination product [1]. Supporting this, a virtual screening study by Costanzi et al. (2011) identified pseudoisocytidine as the single most active CDA inhibitor among all compounds screened, with a 19% overall hit rate, underscoring its dual property as a non-substrate stabilizer of the enzyme rather than a degradable substrate [2].

cytidine deaminase resistance metabolic stability antitumor nucleoside

Antileukemic Efficacy in Ara-C-Resistant Leukemia Models: A Comparator-Based Efficacy Gap

Pseudoisocytidine exhibits antileukemic activity in murine models that are refractory to the standard-of-care agent cytarabine (ara-C). Burchenal et al. (1976) demonstrated that pseudoisocytidine, administered both intraperitoneally (i.p.) and orally (p.o.), was active against multiple 1-β-D-arabinofuranosylcytosine-resistant mouse leukemia lines, including P815 sublines [1]. The antileukemic activity is specifically blocked by co-administration of cytidine but not by deoxycytidine or thymidine, indicating a cytidine-competitive mechanism of action [1]. A subsequent metabolism study by Chou et al. (1979) confirmed that phosphorylation of the compound and its incorporation into nucleic acids are essential for therapeutic activity in P815 leukemias, and that P815 cells resistant to pseudoisocytidine become collaterally sensitive to cytarabine, suggesting non-overlapping resistance mechanisms [2].

ara-C resistance leukemia C-nucleoside antileukemic activity

Neutral pH i-Motif Stabilization: Pseudoisocytidine Enables DNA Quadruplex Formation Without Acidic Protonation

Pseudoisocytidine (psC), as a neutral analog of protonated cytidine, uniquely enables the formation of stable i-motif DNA structures at neutral pH, a condition under which canonical i-motifs—which require hemiprotonated C:C+ base pairs—are thermodynamically disfavored. Spectroscopic studies by Mir et al. (2017) demonstrated that neutral psC:C base pairs can stabilize i-motifs at neutral pH when psC is positioned at the termini of intercalated C:C+ stacks; when psC occupies central positions, i-motifs only form at low pH and hemiprotonated psC:C+ or psC:psC+ base pairs are observed instead [1]. A crystal structure of a psC-containing i-motif at neutral pH has been deposited (PDB: 5NIP), providing atomic-level validation of this property [2]. By contrast, unmodified cytidine requires acidic conditions (typically pH <6.5) for C:C+ hemiprotonation and i-motif stabilization [1].

i-motif DNA neutral pH stabilization pseudoisocytidine incorporation

Parallel DNA Triplex Formation at Neutral pH: Pseudoisocytidine vs. Standard Cytidine in Antigene Applications

Pseudoisocytidine (ΨC) enables the formation of parallel DNA triplex structures at neutral pH, overcoming the fundamental pH limitation of standard cytidine-based triplex-forming oligonucleotides (TFOs). Hartono et al. (2017) confirmed through combined λ-dynamics simulations and in vitro binding experiments that ΨC targets DNA duplexes to form parallel triplexes at neutral pH, with tautomeric state control being the critical determinant: only one of the two ΨC tautomers (the N3-H form) is compatible with Hoogsteen hydrogen bonding required for triplex formation [1]. The study further demonstrated that neighboring methylated or protonated cytidine promotes the favorable tautomer, while neighboring thymine or locked nucleic acid (LNA) has a poor effect, and consecutive ΨC residues negatively impact triplex stability—findings confirmed by in vitro binding assays [1]. Standard cytidine-containing TFOs, by contrast, require acidic pH (typically ≤6.0) for cytosine N3 protonation to establish the requisite Hoogsteen hydrogen bonds, severely limiting their utility under physiological conditions [1][2].

parallel triplex DNA neutral pH pseudoisocytidine triplex-forming oligonucleotide

Plasma Pharmacokinetics: Quantified Half-Life and Urinary Excretion Profile Enabling Preclinical Dose Scheduling

The clinical pharmacokinetic evaluation of pseudoisocytidine provides quantitative exposure parameters that inform preclinical dose scheduling. Elimination kinetics in plasma using [14C]-labeled drug revealed a beta-phase half-life for total 14C of 2 hours and a beta-phase half-life for unchanged parent compound of 1.5 hours [1]. Net urinary recovery of radioactivity over 24 hours ranged from 40% to 80% of the administered dose, with 50–90% of the recovered radioactivity representing unchanged pseudoisocytidine, confirming minimal systemic metabolism [1]. In vitro metabolic studies in human leukemic cells corroborated these findings: deamination was very slow, and appreciable quantities of pseudoisocytidine triphosphate were formed, with small amounts incorporated into both RNA and DNA [1].

pharmacokinetics plasma half-life pseudoisocytidine elimination

Psi-Cytidine (CAS 39030-19-8): Evidence-Backed Research and Industrial Application Scenarios


Overcoming Cytarabine (Ara-C) Resistance in Preclinical Leukemia Drug Discovery

For oncology research programs targeting acute myeloid leukemia (AML) with acquired cytarabine resistance, pseudoisocytidine-class C-nucleosides offer a validated chemical starting point. The evidence from Burchenal et al. (1976) demonstrating in vivo antileukemic activity in multiple ara-C-resistant P815 murine leukemia lines, combined with the metabolic cross-resistance profiling by Chou et al. (1979) showing collateral sensitivity patterns, supports the use of this scaffold as both a positive control compound and a lead for medicinal chemistry optimization [1][2]. The CDA resistance and hydrolytic stability further ensure that in vitro EC50 values measured in cell-based assays reflect true target pharmacology rather than compound degradation artifacts, improving the reliability of SAR interpretation [3].

Neutral pH i-Motif DNA Structural Biology and Biosensor Engineering

Pseudoisocytidine (psC)-modified oligonucleotides enable the study and exploitation of i-motif DNA structures under physiological pH conditions (pH 7.0–7.4), overcoming the acidic pH constraint that historically limited i-motif research to non-physiological buffers. The validated position-dependent stabilization rules described by Mir et al. (2017)—specifically, that psC:C base pairs stabilize i-motifs only when placed at terminal positions of C:C+ stacks—provide a design framework for constructing i-motif-based pH sensors, DNA nanomachines, and transcriptional regulatory elements that operate at neutral pH [4]. The availability of a deposited crystal structure (PDB: 5NIP) further facilitates rational design of psC-containing constructs for both academic and commercial nucleic acid engineering applications [5].

Antigene Oligonucleotide Development with pH-Independent Triplex Formation

For therapeutic oligonucleotide programs pursuing antigene strategies—i.e., sequence-specific duplex DNA targeting via triplex formation—pseudoisocytidine (ΨC) incorporation eliminates the requirement for acidic pH that fundamentally limits standard cytidine-based triplex-forming oligonucleotides. The mechanistic insights from Hartono et al. (2017) delineating the sequence context dependence of ΨC tautomerization (favorable with neighboring methylated/protonated cytidine; unfavorable with thymine, LNA, or consecutive ΨC) provide actionable design rules for synthesizing TFOs with optimized triplex stability at physiological pH [6]. This enables in vivo applications in gene silencing, genome editing, and transcriptional modulation that are inaccessible with unmodified TFOs, while reducing the synthetic burden associated with fully modified oligonucleotide libraries.

In Vivo Pharmacological Studies Requiring Defined Pharmacokinetic Exposure with Minimal Metabolic Interconversion

For preclinical pharmacology studies in rodents or larger animal models where predictable compound exposure and simplified metabolite identification are critical, the clinical pharmacokinetic data from Woodcock et al. (1980) provide a quantitative framework for dose selection and sampling schedules [3]. The beta-phase half-life of 1.5 hours for unchanged pseudoisocytidine supports q8h or continuous infusion dosing regimens, while the 50–90% urinary recovery of unchanged drug enables straightforward mass balance and toxicokinetic analyses without the confounding presence of multiple active metabolites that complicate pharmacokinetic/pharmacodynamic (PK/PD) modeling for agents like 5-azacytidine. This profile is particularly valuable for programs seeking to establish clear exposure–response relationships in efficacy models prior to candidate nomination.

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